Cas no 2228480-57-5 (tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate)

tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate structure
2228480-57-5 structure
Product Name:tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate
CAS No:2228480-57-5
MF:C14H20F2N2O3
MW:302.317010879517
CID:6609938
PubChem ID:165689697
Update Time:2025-07-22

tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate
    • tert-butyl N-[2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propyl]carbamate
    • 2228480-57-5
    • EN300-1891609
    • Inchi: 1S/C14H20F2N2O3/c1-14(2,3)21-13(20)18-7-10(17)5-8-4-9(15)6-11(16)12(8)19/h4,6,10,19H,5,7,17H2,1-3H3,(H,18,20)
    • InChI Key: YEFUPRLRQGYRSP-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(=C1O)CC(CNC(=O)OC(C)(C)C)N)F

Computed Properties

  • Exact Mass: 302.14419883g/mol
  • Monoisotopic Mass: 302.14419883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 84.6Ų

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Additional information on tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate

Professional Introduction to Compound with CAS No. 2228480-57-5 and Product Name: *tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate*

Compound with the CAS number 2228480-57-5 and the product name tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various therapeutic areas. The detailed exploration of this compound's chemical structure, synthesis methods, and emerging research findings will provide a comprehensive understanding of its significance in modern medicinal chemistry.

The molecular structure of this compound features a tert-butyl carbamate moiety attached to a propyl chain, which is further substituted with a phenyl ring bearing hydroxyl and fluorine groups at the 3rd and 5th positions. This specific arrangement of functional groups contributes to the compound's distinct reactivity and interaction capabilities with biological targets. The presence of both hydroxyl and fluorine atoms introduces multiple sites for potential modifications, making it a versatile scaffold for drug design and development.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active molecules, including herbicides, insecticides, and pharmaceuticals. The compound in question, with its unique substitution pattern, has been investigated for its potential role in modulating enzyme activity and cellular processes.

One of the most compelling aspects of this compound is its interaction with enzymes that play crucial roles in metabolic pathways relevant to human health. Specifically, studies have suggested that the hydroxyl and fluorine substituents may enhance binding affinity to certain enzymes by improving solubility and stability. This enhanced binding can lead to more effective inhibition or activation of these enzymes, which is pivotal for developing treatments against various diseases.

The synthesis of tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps typically include the formation of the carbamate bond between the tert-butanol derivative and the amino group of the propyl chain, followed by functionalization of the phenyl ring with hydroxyl and fluorine groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve optimal results.

Recent advancements in computational chemistry have also played a crucial role in understanding the properties of this compound. Molecular modeling studies have been conducted to predict how the compound interacts with biological targets at an atomic level. These studies not only provide insights into its mechanism of action but also aid in designing derivatives with enhanced efficacy and reduced side effects.

The potential applications of this compound are vast, particularly in the realm of drug discovery. Its structural features make it an excellent candidate for developing inhibitors targeting enzymes involved in inflammation, cancer, and neurodegenerative diseases. For instance, preliminary research has indicated that derivatives of this compound may exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes.

In addition to its therapeutic potential, this compound has also shown promise in agricultural applications. The presence of fluorine atoms enhances its stability under various environmental conditions, making it suitable for use as an intermediate in the synthesis of herbicides and pesticides. Such applications highlight the versatility of carbamate-based compounds in addressing challenges across multiple sectors.

The safety profile of tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate is another critical aspect that has been thoroughly evaluated through toxicological studies. These studies have focused on assessing its acute toxicity, chronic exposure effects, and potential interactions with other substances. The results have been encouraging, suggesting that under appropriate conditions, this compound can be handled safely without significant health risks.

The regulatory landscape for such compounds is continuously evolving to ensure that new developments are aligned with global safety standards. Manufacturers and researchers must adhere to stringent guidelines set forth by regulatory bodies like the FDA and EMA to ensure that their products are safe for use in both clinical and industrial settings. The growing body of research on this compound underscores its importance as a valuable asset in modern chemistry.

In conclusion, the compound with CAS number 2228480-57-5, specifically named as tert-butyl N-2-amino-3-(3,5-difluoro-2-hydroxyphenyl)propylcarbamate, represents a significant contribution to the field of chemical biology. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As our understanding of its properties continues to grow, so too will its potential applications across various industries.

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